![molecular formula C19H19N3O3S2 B2958260 N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252876-13-3](/img/structure/B2958260.png)
N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) focused on the synthesis of potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research presented a classical analogue and nine nonclassical analogues demonstrating potent dual inhibitory activities against human TS and DHFR, indicating a significant scaffold for dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural Studies and Crystallography
Several studies have focused on the crystal structures of derivatives similar to the compound of interest, providing insights into their conformational stability and potential interactions. For instance, Subasri et al. (2016) and (2017) detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation and intramolecular hydrogen bond stabilizing the structure (Subasri et al., 2016) (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Vibrational Spectroscopy and Quantum Computational Approach
Mary et al. (2022) characterized an antiviral active molecule, closely related to the query compound, using Raman and Fourier transform infrared spectroscopy. The study employed density functional theory to explore geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, providing insights into the molecule's stability and interactions (Mary, Pradhan, & James, 2022).
Synthetic Methods and Characterization
Research by Zaki et al. (2017) demonstrated a convenient synthetic method and spectral characterization of new heterocyclic compounds, highlighting the importance of synthetic strategies in developing molecules with potential biological activities (Zaki, Radwan, & El-Dean, 2017).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-9-22-18(25)17-15(8-10-26-17)21-19(22)27-11-16(24)20-14-6-4-13(5-7-14)12(2)23/h4-8,10H,3,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWMYMCYVTOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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